molecular formula C18H13BrO4 B14148637 2(5H)-Furanone, 4-bromo-5-(2-oxo-2-phenylethyl)-3-phenoxy- CAS No. 88969-75-9

2(5H)-Furanone, 4-bromo-5-(2-oxo-2-phenylethyl)-3-phenoxy-

Cat. No.: B14148637
CAS No.: 88969-75-9
M. Wt: 373.2 g/mol
InChI Key: RUAWEDXDVNDMLN-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 4-bromo-5-(2-oxo-2-phenylethyl)-3-phenoxy- is a synthetic organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4-bromo-5-(2-oxo-2-phenylethyl)-3-phenoxy- typically involves multi-step organic reactions. One common method includes the bromination of a furanone precursor, followed by the introduction of the phenoxy and phenylethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4-bromo-5-(2-oxo-2-phenylethyl)-3-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2(5H)-Furanone, 4-bromo-5-(2-oxo-2-phenylethyl)-3-phenoxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of agrochemicals and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-bromo-5-(2-oxo-2-phenylethyl)-3-phenoxy- involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 2(5H)-Furanone, 4-chloro-5-(2-oxo-2-phenylethyl)-3-phenoxy-
  • 2(5H)-Furanone, 4-fluoro-5-(2-oxo-2-phenylethyl)-3-phenoxy-
  • 2(5H)-Furanone, 4-iodo-5-(2-oxo-2-phenylethyl)-3-phenoxy-

Uniqueness

Compared to similar compounds, 2(5H)-Furanone, 4-bromo-5-(2-oxo-2-phenylethyl)-3-phenoxy- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity

Properties

CAS No.

88969-75-9

Molecular Formula

C18H13BrO4

Molecular Weight

373.2 g/mol

IUPAC Name

3-bromo-2-phenacyl-4-phenoxy-2H-furan-5-one

InChI

InChI=1S/C18H13BrO4/c19-16-15(11-14(20)12-7-3-1-4-8-12)23-18(21)17(16)22-13-9-5-2-6-10-13/h1-10,15H,11H2

InChI Key

RUAWEDXDVNDMLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2C(=C(C(=O)O2)OC3=CC=CC=C3)Br

Origin of Product

United States

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